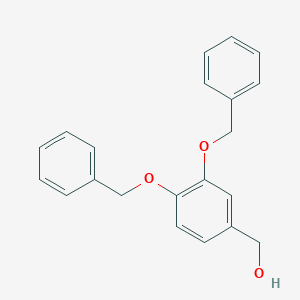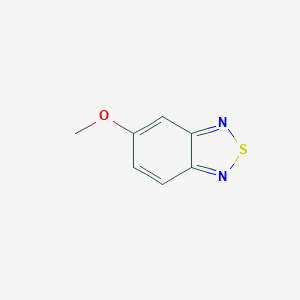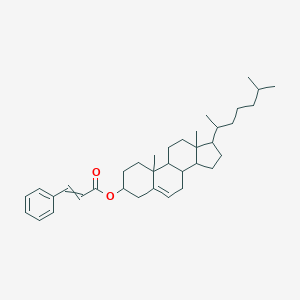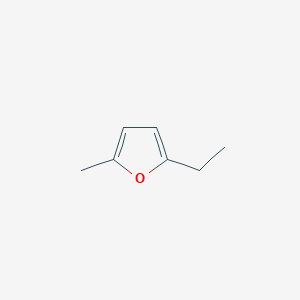
3,4-ビス(ベンジルオキシ)ベンジルアルコール
概要
説明
3,4-Bis(benzyloxy)benzyl alcohol: is a chemical compound belonging to the family of benzyl alcohols. It is characterized by the presence of two benzyloxy groups attached to the benzene ring at the 3 and 4 positions, with a benzyl alcohol group at the 1 position. This compound is known for its unique chemical properties and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry: 3,4-Bis(benzyloxy)benzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is used to study the effects of benzyl alcohol derivatives on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, 3,4-Bis(benzyloxy)benzyl alcohol is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain cosmetic products.
作用機序
Target of Action
It is known that benzylic compounds, such as benzyl alcohol, can interact with various biological targets
Mode of Action
Benzyl alcohol, a related compound, is known to inhibit lice from closing their respiratory spiracles, leading to their asphyxiation . It’s possible that 3,4-Bis(benzyloxy)benzyl alcohol may have a similar mode of action, but this is purely speculative and would need to be confirmed by experimental data.
Biochemical Pathways
The biochemical pathways affected by 3,4-Bis(benzyloxy)benzyl alcohol are currently unknown. Benzylic compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, but without specific research on 3,4-Bis(benzyloxy)benzyl alcohol, it’s difficult to say for certain.
生化学分析
Biochemical Properties
3,4-Bis(benzyloxy)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as an intermediate in the synthesis of Dopal, a product of dopamine catabolism by monoamine oxidase . This compound can be further oxidized to 3,4-Dihydroxyphenylacetic Acid via aldehyde dehydrogenase . Additionally, 3,4-Bis(benzyloxy)benzyl alcohol can be reduced to Hydroxy Tyrosol via cytosolic aldehyde or aldose reductase . These interactions highlight the compound’s involvement in key metabolic pathways and its potential impact on neurotransmitter metabolism.
Cellular Effects
3,4-Bis(benzyloxy)benzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in dopamine catabolism suggests that it may affect neurotransmitter levels and signaling in neuronal cells . The compound’s interactions with enzymes such as monoamine oxidase and aldehyde dehydrogenase indicate that it could modulate oxidative stress and metabolic flux within cells. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3,4-Bis(benzyloxy)benzyl alcohol exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with enzyme active sites, leading to enzyme inhibition or activation . For example, its interaction with monoamine oxidase results in the production of Dopal, which can further influence downstream metabolic pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions highlights its role in redox biology and its potential to modulate cellular oxidative states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Bis(benzyloxy)benzyl alcohol can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to changes in its biochemical activity and interactions with cellular components. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in the context of neurotransmitter metabolism and oxidative stress .
Dosage Effects in Animal Models
The effects of 3,4-Bis(benzyloxy)benzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and oxidative stress modulation . At higher doses, it could potentially lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety profile.
Metabolic Pathways
3,4-Bis(benzyloxy)benzyl alcohol is involved in several metabolic pathways, including dopamine catabolism and redox biology . It interacts with enzymes such as monoamine oxidase, aldehyde dehydrogenase, and aldose reductase, influencing the production of metabolites like Dopal and Hydroxy Tyrosol . These interactions highlight the compound’s role in modulating metabolic flux and its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,4-Bis(benzyloxy)benzyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
3,4-Bis(benzyloxy)benzyl alcohol exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular health.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)benzyl alcohol typically involves the protection of hydroxyl groups followed by benzylation. One common method is the benzylation of 3,4-dihydroxybenzyl alcohol using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of 3,4-Bis(benzyloxy)benzyl alcohol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3,4-Bis(benzyloxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed:
Oxidation: 3,4-Bis(benzyloxy)benzaldehyde or 3,4-Bis(benzyloxy)benzoic acid.
Reduction: 3,4-Bis(benzyloxy)benzyl ether.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
3,4-Dibenzyloxybenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
3,4-Dibenzyloxybenzoic acid: Similar structure but with a carboxylic acid group.
3,5-Bis(benzyloxy)benzyl alcohol: Similar structure but with benzyloxy groups at the 3 and 5 positions.
Uniqueness: 3,4-Bis(benzyloxy)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
特性
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVXQNFPXBLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168768 | |
| Record name | 3,4-Bis(benzyloxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699-58-7 | |
| Record name | 3,4-Bis(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(benzyloxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC145670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(benzyloxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-bis(benzyloxy)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Bisbenzyloxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHA3J38EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














